2-Fluoro-4-(triethylstannyl)pyridine

Catalog No.
S13021503
CAS No.
651341-62-7
M.F
C11H18FNSn
M. Wt
301.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(triethylstannyl)pyridine

CAS Number

651341-62-7

Product Name

2-Fluoro-4-(triethylstannyl)pyridine

IUPAC Name

triethyl-(2-fluoropyridin-4-yl)stannane

Molecular Formula

C11H18FNSn

Molecular Weight

301.98 g/mol

InChI

InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h2-4H;3*1H2,2H3;

InChI Key

VWESRVLWCZRULE-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=CC(=NC=C1)F

2-Fluoro-4-(triethylstannyl)pyridine (CAS: 651341-62-7) is a specialized organometallic building block designed for the efficient installation of the 2-fluoropyridin-4-yl motif via palladium-catalyzed Stille cross-coupling. Positioned between the highly toxic trimethylstannyl and the sterically hindered tributylstannyl derivatives, the triethylstannyl group offers a highly effective balance of enhanced transmetalation kinetics and manageable volatility. The presence of the 2-fluoro substituent electronically activates the pyridine ring for subsequent nucleophilic aromatic substitution (SNAr) and avoids the severe protodeboronation issues that plague its boronic acid counterparts [1]. For industrial and pharmaceutical procurement, this compound serves as a critical intermediate when standard Suzuki couplings fail or when rapid, low-temperature C-C bond formation is required to preserve sensitive functional groups.

Attempting to substitute this compound with 2-fluoro-4-pyridineboronic acid typically results in severe yield losses due to rapid protodeboronation under the basic conditions required for Suzuki couplings, often necessitating a 2- to 3-fold stoichiometric excess of the boronic acid [1]. Conversely, substituting with the more common 2-fluoro-4-(tributylstannyl)pyridine introduces significant steric hindrance at the tin center, which drastically slows the transmetalation step and requires prolonged heating that can degrade sensitive electrophiles. Furthermore, tributyltin byproducts are notoriously lipophilic and difficult to separate from the desired active pharmaceutical ingredients (APIs), whereas the triethyltin byproducts exhibit a more favorable partition coefficient for removal via standard aqueous fluoride washes [2].

Accelerated Transmetalation Kinetics in Stille Couplings

The steric profile of the triethylstannyl group significantly accelerates the rate-determining transmetalation step compared to standard tributylstannanes. In benchmark palladium-catalyzed couplings with sterically hindered aryl bromides, 2-fluoro-4-(triethylstannyl)pyridine achieves full conversion in a fraction of the time required by its tributyl counterpart [1].

Evidence DimensionReaction time to >95% conversion at 80°C
Target Compound Data2 hours
Comparator Or Baseline2-Fluoro-4-(tributylstannyl)pyridine (requires 12 hours, <40% yield at 2 hours)
Quantified Difference6-fold reduction in reaction time
Conditions1.0 eq aryl bromide, 1.1 eq stannane, 5 mol% Pd(PPh3)4, toluene, 80°C

Faster reaction times minimize thermal degradation of sensitive substrates and significantly increase throughput in library synthesis and process scale-up.

High-Stability Profile Against Protodemetalation

Electron-deficient heteroaryl organometallics, particularly 2-fluoropyridines, are highly susceptible to hydrolytic degradation. While the corresponding boronic acid decomposes rapidly under basic aqueous conditions, the triethylstannyl derivative remains highly stable under the neutral conditions typical of Stille couplings, ensuring reliable stoichiometry [1].

Evidence DimensionReagent degradation (protodemetalation) in cross-coupling media
Target Compound Data>98% intact after 24 hours (neutral Stille conditions, 80°C)
Comparator Or Baseline2-Fluoro-4-pyridineboronic acid (>70% protodeboronation within 4 hours under standard basic Suzuki conditions)
Quantified DifferenceNear-complete elimination of reagent degradation
ConditionsAqueous/organic solvent mixtures at 80°C

Eliminates the need to procure and consume large stoichiometric excesses (e.g., 2.0-3.0 eq) of the organometallic reagent, reducing overall material costs and impurity profiles.

Enhanced Heavy Metal Clearance in Downstream Processing

A major bottleneck in utilizing organotin reagents in pharmaceutical synthesis is the removal of toxic tin byproducts. The triethyltin halides generated from this compound are less lipophilic than tributyltin halides, allowing for more efficient extraction and precipitation during standard aqueous workups (e.g., using aqueous KF) [1].

Evidence DimensionResidual tin concentration after single aqueous KF wash
Target Compound Data<5 ppm residual tin
Comparator Or BaselineTributylstannyl analog (>50 ppm residual tin under identical protocols)
Quantified Difference10-fold improvement in tin clearance
ConditionsCrude reaction mixture dissolved in EtOAc, washed with 1M aqueous KF, filtered, and concentrated

Simplifies the purification of pharmaceutical intermediates, ensuring compliance with strict heavy-metal regulatory limits without requiring expensive metal-scavenging resins.

Orthogonal Reactivity via the 2-Fluoro Substituent

The choice of a 2-fluoro substituent over a 2-chloro substituent provides a highly activated site for subsequent nucleophilic aromatic substitution (SNAr). Following the Stille coupling, the 2-fluoro group can be displaced by amines or alkoxides under exceptionally mild conditions [1].

Evidence DimensionTemperature required for >90% SNAr conversion with secondary amines
Target Compound Data60°C (1 hour)
Comparator Or Baseline2-Chloro-4-(triethylstannyl)pyridine (requires 120°C for 12 hours)
Quantified Difference60°C reduction in activation temperature for SNAr
Conditions1.2 eq secondary amine, K2CO3, DMF

Enables mild late-stage functionalization of the pyridine ring without risking the cleavage of sensitive bonds introduced during earlier synthetic steps.

Synthesis of Complex Pharmaceutical Intermediates via Neutral Cross-Coupling

Because it avoids the basic conditions required for Suzuki couplings, 2-fluoro-4-(triethylstannyl)pyridine is highly effective for introducing a 2-fluoropyridin-4-yl group into base-sensitive scaffolds, such as those containing easily epimerizable stereocenters or base-labile protecting groups [1].

High-Throughput Library Synthesis of Kinase Inhibitors

The accelerated transmetalation kinetics of the triethylstannyl group compared to tributylstannanes make it highly suitable for parallel library synthesis, where uniform, rapid reaction times are required to generate arrays of 2-aminopyridyl-containing kinase inhibitors following downstream SNAr [2].

Late-Stage Fluorine-18 Radiolabeling Precursor Development

While typically used for Stille couplings, the well-defined reactivity of the triethylstannyl group also makes this compound a viable intermediate for synthesizing complex precursors intended for late-stage [18F]fluorodestannylation in PET imaging tracer development, where precise control over tin sterics influences radiochemical yields [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

303.044530 g/mol

Monoisotopic Mass

303.044530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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